N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide, often involves multiple steps, including the formation of thiadiazole ring, sulfanyl linkage, and the incorporation of various functional groups to enhance the compound's activity and specificity. Studies have demonstrated methods for creating thiadiazole derivatives with potential antitumor activity, indicating a moderate effect against malignant tumor cells, specifically the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).
科学的研究の応用
Enzyme Inhibition for Antitumor Applications
Research has demonstrated the potential of halogenated sulfonamides, including compounds related to N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide, as inhibitors of the tumor-associated carbonic anhydrase IX isozyme. These inhibitors show promising applications as antitumor agents due to their specific inhibition profiles, which differ significantly from those for physiologically relevant isozymes, suggesting a pathway for the design of selective antitumor agents (Ilies et al., 2003).
Antitumor Screening and Activity
A study focused on the synthesis of butanamide derivatives demonstrated moderate antitumor activity against malignant tumor cells, highlighting the potential therapeutic applications of these compounds in cancer treatment (Horishny & Matiychuk, 2020).
Antimicrobial and Antitubercular Agents
Compounds incorporating the thiadiazole moiety have shown significant antimicrobial and antitubercular activity. For instance, 3,5-dinitrobenzylsulfanyl-1,3,4-oxadiazoles and thiadiazoles exhibited outstanding in vitro activity against Mycobacterium tuberculosis, suggesting their potential as a new class of antituberculosis agents with selective effects and low toxicity (Karabanovich et al., 2016).
特性
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-2-6-11(19)16-13-17-18-14(22-13)21-9-12(20)15-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,15,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVACIUYPMBOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。